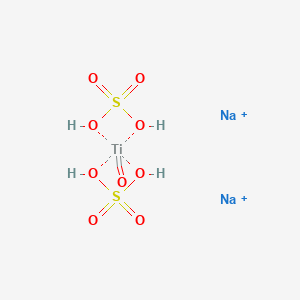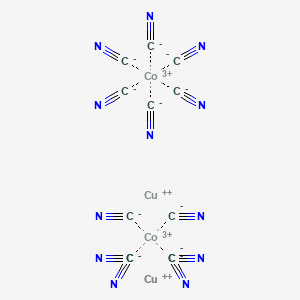
Tricosanoic acid, aluminium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricosanoic acid, aluminium salt is a compound formed from tricosanoic acid and aluminium. This compound is part of the class of very long-chain fatty acids, which are known for their extensive aliphatic tails .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tricosanoic acid, aluminium salt typically involves the reaction of tricosanoic acid with an aluminium salt, such as aluminium chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where tricosanoic acid is reacted with aluminium salts under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Tricosanoic acid, aluminium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms, often involving the addition of hydrogen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Tricosanoic acid, aluminium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of tricosanoic acid, aluminium salt involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing cellular processes and functions. The compound’s effects are mediated through its ability to modulate the activity of these enzymes and alter the composition of cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tricosanoic acid, aluminium salt include other long-chain fatty acid salts such as:
Docosanoic acid, aluminium salt: A 22-carbon long-chain fatty acid salt.
Tetracosanoic acid, aluminium salt: A 24-carbon long-chain fatty acid salt.
Uniqueness
This compound is unique due to its specific chain length and the presence of aluminium, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
94087-10-2 |
|---|---|
Fórmula molecular |
C69H135AlO6 |
Peso molecular |
1087.8 g/mol |
Nombre IUPAC |
aluminum;tricosanoate |
InChI |
InChI=1S/3C23H46O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h3*2-22H2,1H3,(H,24,25);/q;;;+3/p-3 |
Clave InChI |
ILIAZMJLPLGDDT-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Números CAS relacionados |
2433-96-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)

